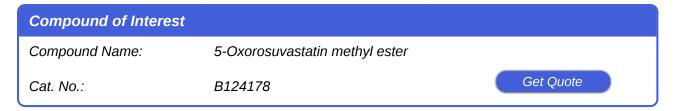


Spectroscopic and Synthetic Profile of 5-Oxorosuvastatin Methyl Ester: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **5-Oxorosuvastatin methyl ester**, with the chemical formula C23H28FN3O6S and a molecular weight of 493.55 g/mol , is a molecule of significant interest in pharmaceutical research and development, particularly as it relates to the synthesis and analysis of rosuvastatin and its associated impurities.[1][2] This technical guide provides a comprehensive overview of the available spectroscopic data, outlines plausible experimental protocols for its synthesis and characterization, and presents visualizations to aid in understanding its structure and analytical workflow.

Molecular and Spectroscopic Data

While specific, experimentally determined spectroscopic data for **5-Oxorosuvastatin methyl ester** is not publicly available in the reviewed literature, this section presents the expected ranges and characteristics based on the known chemical structure. This information is critical for researchers involved in the identification and quantification of this compound. Commercial suppliers of the reference standard confirm that a detailed Certificate of Analysis (CoA) containing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data is typically provided upon purchase.[1][2][3]

Table 1: General Molecular Information



Parameter	Value
IUPAC Name	methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoate
CAS Number	147118-39-6
Molecular Formula	C23H28FN3O6S
Molecular Weight	493.55 g/mol

Table 2: Predicted ¹H NMR Spectroscopic Data

Functional Group	Expected Chemical Shift (ppm)
Aromatic-H	7.0 - 8.0
Vinylic-H	6.0 - 7.0
O-CH3 (Ester)	~3.7
N-CH3	~3.3
S-CH3	~2.8
CH (Isopropyl)	3.0 - 3.5 (septet)
CH3 (Isopropyl)	~1.2 (doublet)
CH-OH	4.0 - 4.5
CH2-C=O	2.5 - 2.8
CH2-CH(OH)	2.2 - 2.6

Table 3: Predicted ¹³C NMR Spectroscopic Data



Functional Group	Expected Chemical Shift (ppm)
C=O (Ester)	170 - 175
C=O (Ketone)	195 - 205
Aromatic/Vinylic C	110 - 165
C-O (Ester)	50 - 55
С-ОН	65 - 75
C-N	40 - 60
C-S	30 - 40
Alkyl C	15 - 40

Table 4: Predicted Mass Spectrometry Data

Ion Type	Expected m/z
[M+H] ⁺	~494.17
[M+Na] ⁺	~516.15

Table 5: Predicted Infrared (IR) Absorption Data



Functional Group	Expected Wavenumber (cm ⁻¹)
O-H Stretch (Alcohol)	3200 - 3600 (broad)
C-H Stretch (Aromatic/Vinylic)	3000 - 3100
C-H Stretch (Aliphatic)	2850 - 3000
C=O Stretch (Ester)	1735 - 1750
C=O Stretch (Ketone)	1680 - 1700
C=C Stretch (Aromatic/Vinylic)	1450 - 1650
S=O Stretch (Sulfonamide)	1300 - 1350 and 1150 - 1170
C-O Stretch	1000 - 1300

Experimental Protocols

Detailed experimental protocols for the specific synthesis of **5-Oxorosuvastatin methyl ester** are not readily available in public literature. However, a general methodology can be inferred from synthetic routes for rosuvastatin and its analogs.

General Synthesis of Methyl Esters

A common method for the synthesis of methyl esters from carboxylic acids involves reaction with methanol in the presence of an acid catalyst.

Materials:

- 5-Oxorosuvastatin
- Methanol (anhydrous)
- Sulfuric acid (concentrated) or Thionyl chloride
- Sodium bicarbonate solution (saturated)
- Brine



- · Anhydrous sodium sulfate
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

- Dissolve 5-Oxorosuvastatin in an excess of anhydrous methanol.
- · Cool the mixture in an ice bath.
- Slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring by thin-layer chromatography (TLC).
- Once the reaction is complete, neutralize the excess acid with a saturated solution of sodium bicarbonate.
- Extract the product into an organic solvent such as ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude 5-Oxorosuvastatin methyl ester.
- Purify the crude product using column chromatography on silica gel.

Spectroscopic Analysis Protocol

Instrumentation:

- Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)
- Mass Spectrometer (e.g., ESI-MS)
- Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:





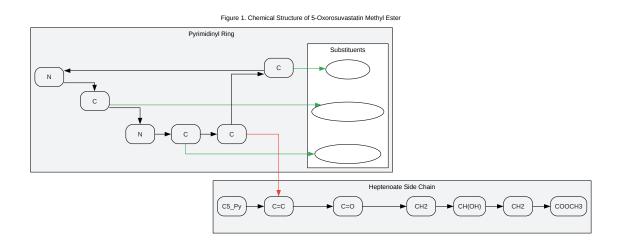


- NMR Spectroscopy: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.
- Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze by electrospray ionization mass spectrometry (ESI-MS) to determine the mass-to-charge ratio of the molecular ion.
- Infrared Spectroscopy: Obtain the IR spectrum of the neat solid or a thin film of the compound using an FTIR spectrometer to identify characteristic functional group absorptions.

Visualizations

To further elucidate the structure and analytical workflow for **5-Oxorosuvastatin methyl ester**, the following diagrams are provided.





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Figure 1. Chemical Structure of 5-Oxorosuvastatin Methyl Ester



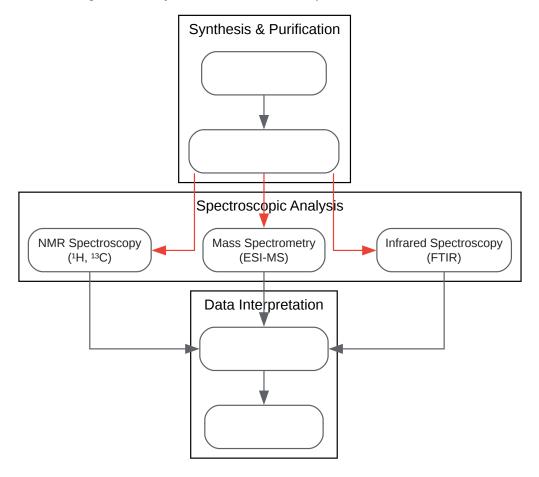


Figure 2. Analytical Workflow for Compound Characterization

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Figure 2. Analytical Workflow for Compound Characterization

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